Nevadensin

概要

説明

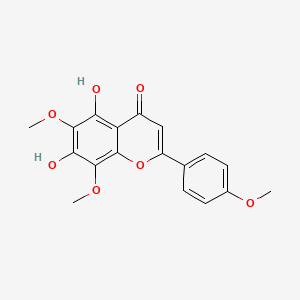

Nevadensin is a chemical compound classified as a bioflavonoid . It is extracted from Lysionotus pauciflorus Maxim and has been used for the adjuvant therapy of various conditions such as cervical lymph node tuberculosis, tuberculosis, bone tuberculosis, and bronchitis . Nevadensin exhibits anti-cancer properties in some cancers .

Synthesis Analysis

Nevadensin is a special flavone that is enriched in different tissues, as are its related glycosides . The flavonoid biosynthesis pathway was drawn based on differential transcripts analysis, including 9 PAL, 5 C4H, 8 4CL, 6 CHS, 3 CHI, 1 FNSII, and over 20 OMTs .

Molecular Structure Analysis

The molecular structure, vibrational frequencies, and corresponding vibrational assignment of Nevadensin have been investigated experimentally and theoretically by employing the B3PW91/6–311++G(d,p) method .

Chemical Reactions Analysis

Nevadensin has been found to regulate multiple functional signaling pathways associated with cancer including Hippo signaling . It also has been found to upregulate rectal temperature, suppress the development of diarrhea, and decrease the levels of serum specific immunoglobulin E, histamine and mouse MC protease-1 in ovalbumin-allergic mice .

Physical And Chemical Properties Analysis

Nevadensin is a yellow needle crystal or light yellow powder, odorless, and tasteless . It is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution .

科学的研究の応用

Bioactivity and Pharmacological Potential

Nevadensin has been recognized as a promising natural bioactive substance with the potential to serve as a novel "natural lead" in drug discovery programs. It has exhibited a broad spectrum of significant biological activities, such as hypotensive, anti-tubercular, antimicrobial, anti-inflammatory, anti-tumor, and anti-cancer activities. The comprehensive review of nevadensin's natural sources, isolation, chemistry, and biological activities aims to encourage ongoing research in pharmaceutically potential natural "lead molecules" in drug discovery initiatives (Brahmachari, 2010).

Metabolic Profiling

The metabolism of nevadensin has been studied both in vitro and in vivo, revealing that its major metabolic pathways include oxidation, hydrolysis, demethylation, methylation, sulfate conjugation, and glucuronide conjugation. These findings provide valuable insights and evidence for further investigations into the metabolic mechanisms of nevadensin (Liang et al., 2018).

Interaction with Proteins

Studies on nevadensin's binding to human serum albumin (HSA) have revealed that the interaction mainly involves hydrophobic forces, and nevadensin binds to HSA with high affinity due to the presence of methoxy groups in its aromatic rings. The binding does not significantly alter the molecular conformation of HSA, indicating a stable interaction (Li et al., 2007).

Allergy and Anaphylaxis Mitigation

Nevadensin has shown potential in alleviating food hypersensitivity and passive cutaneous anaphylaxis in mice. It reduces the expression of c-Kit receptors, leading to suppression of allergic responses, inhibition of histamine release, and acceleration of apoptosis in bone marrow-derived mast cells (Zhang et al., 2020).

Topoisomerase Inhibition and Apoptosis Induction

Nevadensin has been identified as a topoisomerase (TOPO) poison, specifically inhibiting TOPO I in human colon carcinoma HT29 cells. It triggers DNA damage and apoptosis, inducing cell cycle disruption and activating the intrinsic apoptotic pathway via caspase activation. These findings highlight its potential role in cancer treatment by affecting cell cycle regulation and promoting cell death (Müller et al., 2021).

Molecular Structure and Docking Studies

Nevadensin's molecular structure, vibrational frequencies, and electronic properties have been analyzed, revealing its potential in drug discovery. It exhibits antimicrobial activities against various bacteria and fungal pathogens, emphasizing its pharmacological importance. Molecular docking studies have provided insights into itsinteraction mechanisms and binding affinities with different biological targets (Kumar et al., 2020).

Anti-tumor and Anti-carcinoma Potentials

Nevadensin has demonstrated anti-tumor and anti-carcinoma potentials, especially against human oral squamous cell carcinoma. Its cytotoxic effects have been observed in various cell lines, with significant antioxidant activities contributing to its therapeutic effects. Molecular docking methods have been employed to compare its biological activities against enzymes, offering valuable insights into its mechanism of action and its potential as a therapeutic agent (Lan et al., 2021).

Interaction with Bovine Serum Albumin

Nevadensin's binding to bovine serum albumin (BSA) has been investigated, revealing a strong quenching effect on BSA's intrinsic fluorescence, mainly through a static quenching process. This interaction provides insights into the pharmacokinetics and pharmacodynamics of nevadensin, suggesting potential therapeutic applications (Yu et al., 2008).

Safety And Hazards

将来の方向性

特性

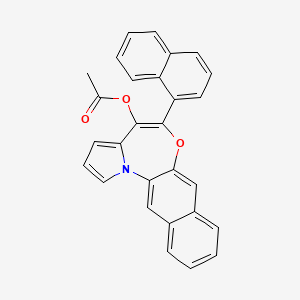

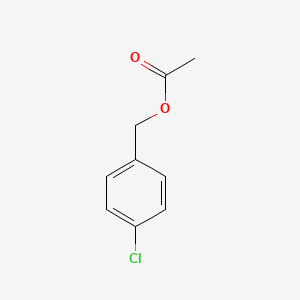

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nevadensin | |

CAS RN |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

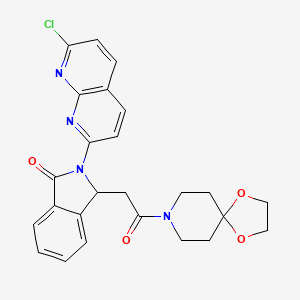

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

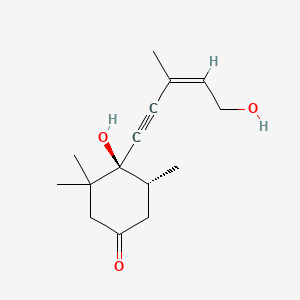

![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)

![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)

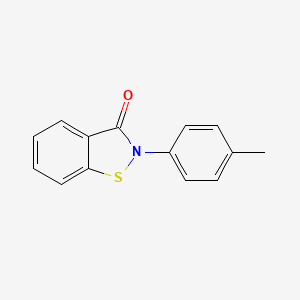

![9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B1678585.png)